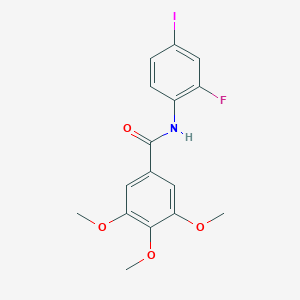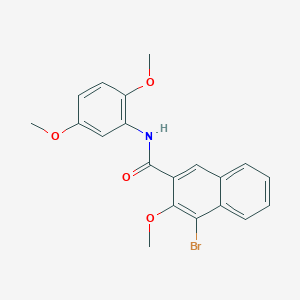![molecular formula C16H15N3O3S B278190 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B278190.png)
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide, also known as BFBC, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various research studies.
Mecanismo De Acción
The exact mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has also been shown to induce cell death in cancer cells and inhibit the replication of viruses.
Biochemical and physiological effects:
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has also been shown to induce cell death in cancer cells by activating apoptotic pathways. Additionally, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been shown to inhibit the replication of viruses by interfering with viral protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide in lab experiments is its high purity and stability. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has also been shown to have low toxicity, making it suitable for use in cell culture and animal studies. However, one limitation of using N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide involves the reaction of 2-aminothiophenol with butanoyl chloride in the presence of a base to form 2-(butanoylamino)benzothiazole. This intermediate is then reacted with furan-2-carboxylic acid to yield N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide. The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been investigated for its potential as a therapeutic agent for neurodegenerative diseases.
Propiedades
Fórmula molecular |
C16H15N3O3S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-2-4-14(20)19-16-18-11-7-6-10(9-13(11)23-16)17-15(21)12-5-3-8-22-12/h3,5-9H,2,4H2,1H3,(H,17,21)(H,18,19,20) |
Clave InChI |
YKHBZAKRVRGUSV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CO3 |
SMILES canónico |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B278107.png)
![2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B278108.png)
![5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B278110.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278115.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B278117.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)
